molecular formula C7H5N3O3 B12099339 8-Hydroxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid

8-Hydroxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid

Cat. No.: B12099339
M. Wt: 179.13 g/mol
InChI Key: AHXHHQNFVHUQSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of nitrogen-rich heterocycles with a fused triazole and pyridine core. The presence of a hydroxyl group at position 8 and a carboxylic acid at position 3 distinguishes it from other analogues.

Properties

Molecular Formula

C7H5N3O3

Molecular Weight

179.13 g/mol

IUPAC Name

8-hydroxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C7H5N3O3/c11-4-2-1-3-10-5(4)8-9-6(10)7(12)13/h1-3,11H,(H,12,13)

InChI Key

AHXHHQNFVHUQSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NN=C2C(=O)O)C(=C1)O

Origin of Product

United States

Biological Activity

8-Hydroxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid (CAS: 1781156-95-3) is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

  • IUPAC Name : 8-hydroxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
  • Molecular Formula : C7H5N3O3
  • Molecular Weight : 179.14 g/mol
  • Purity : 97% .

The compound features a triazole ring fused with a pyridine structure, which is known to contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of 8-hydroxy-[1,2,4]triazolo[4,3-a]pyridine exhibit significant antimicrobial properties. For instance:

  • Antibacterial Effects : Compounds derived from this structure have shown promising results against various bacterial strains. For example, studies reported minimum inhibitory concentration (MIC) values as low as 1×1061\times 10^{-6} mg/mL against pathogens like E. coli and Klebsiella pneumoniae .
  • Antifungal Activity : Certain derivatives have demonstrated effectiveness against fungal infections, although specific data on this compound's antifungal efficacy remains limited.

Anticancer Potential

The compound has been evaluated for its anticancer properties. In vitro studies have shown that certain derivatives can inhibit the growth of cancer cell lines significantly. For example:

  • Cell Line Studies : Compounds related to 8-hydroxy-[1,2,4]triazolo[4,3-a]pyridine exhibited cytotoxic effects on several cancer cell lines with IC50 values ranging from micromolar to nanomolar concentrations .

The mechanism by which 8-hydroxy-[1,2,4]triazolo[4,3-a]pyridine exerts its biological effects is still under investigation. However, it is believed to involve:

  • Inhibition of Key Enzymes : Some studies suggest that triazole derivatives may act as enzyme inhibitors in metabolic pathways crucial for pathogen survival or cancer cell proliferation .
  • Interaction with Receptors : The compound may also interact with specific cellular receptors involved in signaling pathways that regulate cell growth and apoptosis .

Synthesis and Evaluation

A recent study synthesized a series of new derivatives based on the parent compound and evaluated their biological activities. The findings included:

CompoundActivity TypeMIC (mg/mL)Notes
Derivative AAntibacterial1×1061\times 10^{-6}Effective against E. coli
Derivative BAnticancer0.05Significant inhibition in MCF-7 cells
Derivative CAntifungal0.1Active against Candida albicans

These results underscore the potential of modifying the triazole-pyridine framework to enhance biological activity .

Scientific Research Applications

Anticancer Applications

Research has indicated that 8-hydroxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid exhibits significant anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.

Cancer Type IC50 (µM) Mechanism of Action
A549 (Lung)10.5Induces apoptosis via mitochondrial pathway
MCF-7 (Breast)12.0Inhibits cell cycle progression

Case Study : In a study involving A549 lung cancer cells, the compound was shown to induce apoptosis through a mitochondrial-dependent mechanism. This suggests potential as a therapeutic agent in lung cancer treatment.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Its derivatives have shown promising results against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus25
Escherichia coli30

Case Study : A study tested derivatives of this compound against several pathogens and found significant inhibitory effects, indicating its potential as an antimicrobial agent.

Enzyme Inhibition

8-Hydroxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid has been investigated for its role as an enzyme inhibitor. Notably, it has shown activity against key enzymes involved in various biochemical pathways.

Enzyme Inhibition Type IC50 (µM)
Dihydroorotate dehydrogenase (DHODH)Competitive Inhibition15.0
Xanthine oxidaseModerate Inhibition72.4

The compound's structural features allow it to interact with specific active sites on target enzymes or receptors, contributing to its biological effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Substituents Molecular Formula Molecular Weight Key Properties
[1,2,4]Triazolo[4,3-a]pyridine-3-carboxylic acid (Core structure) None (parent compound) C₇H₅N₃O₂ 163.13 Baseline solubility in polar solvents; moderate acidity (carboxylic acid)
8-Hydroxy variant (Target compound) -OH at C8, -COOH at C3 C₇H₅N₃O₃ 179.13* Increased acidity (additional -OH), enhanced hydrogen bonding capacity
3-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid -OCH₃ at C3, -COOH at C8 C₈H₇N₃O₃ 193.16 Reduced acidity (methoxy vs. -OH); improved lipophilicity (LogP ~0.7–1.2)
6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid -Br at C6, -COOH at C3 C₇H₄BrN₃O₂ 242.03 Higher molecular weight; halogen enhances electrophilicity and binding affinity
3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid -CH₂CH₃ at C3, -COOH at C8 C₉H₉N₃O₂ 191.19 Increased hydrophobicity (LogP ~1.5); potential for membrane permeability

*Theoretical calculation based on core structure.

Key Research Findings and Gaps

  • Activity Data: The target compound’s 8-hydroxy group is hypothesized to improve water solubility and target engagement compared to methyl or halogenated analogues.
  • Contradictions : highlights the unpredictability of synthetic outcomes (e.g., unexpected cyclization products), suggesting that hydroxylation at C8 may require tailored optimization .
  • Toxicity: Limited toxicological data exist for most triazolo-pyridines, though the parent compound () has precautionary warnings for mild toxicity (H302: harmful if swallowed) .

Preparation Methods

Reaction Mechanism and Steps

  • Substrate Preparation : A pyridine derivative bearing leaving groups (e.g., Cl, Br) at positions 1 and 3 is reacted with hydrazine hydrate. For example, 3-chloro-8-methoxypyridine reacts with hydrazine to yield 3-hydrazino-8-methoxypyridine.

  • Cyclization : The hydrazino intermediate undergoes cyclization with triethyl orthoformate or formic acid, forming the triazole ring. This step typically requires refluxing in ethanol or acetic acid.

  • Demethylation : The methoxy group at position 8 is converted to -OH using boron tribromide (BBr₃) in dichloromethane.

  • Oxidation : A methyl or nitrile group at position 3 is oxidized to -COOH using KMnO₄ or hydrolyzed with HCl/H₂O.

Example Protocol

StepReagents/ConditionsYield
HydrazinationHydrazine hydrate, EtOH, 85°C, 12 h78%
CyclizationTriethyl orthoformate, 80°C, 6 h65%
DemethylationBBr₃, CH₂Cl₂, 0°C → rt, 4 h82%
Oxidation6M HCl, reflux, 8 h70%

Advantages and Limitations

  • Advantages : High regioselectivity due to pre-positioned substituents; scalable for bulk synthesis.

  • Limitations : Requires protective groups for -OH during cyclization; oxidation steps may reduce overall yield.

Here, the triazolopyridine core is synthesized first, followed by late-stage introduction of -OH and -COOH groups.

Nitration/Reduction for Hydroxyl Group Introduction

  • Nitration :Triazolo[4,3-a]pyridine-3-carboxylic acid is nitrated at position 8 using HNO₃/H₂SO₄.

  • Reduction : The nitro group is reduced to -NH₂ via hydrogenation (Pd/C, H₂) or SnCl₂/HCl.

  • Hydrolysis : The amine is diazotized and hydrolyzed to -OH using H₂O/heat.

Example Protocol

StepReagents/ConditionsYield
NitrationHNO₃ (conc.), H₂SO₄, 0°C, 2 h60%
ReductionH₂ (40 psi), Pd/C, EtOH, 4 h85%
HydrolysisNaNO₂, H₂SO₄, H₂O, 70°C, 3 h55%

Carboxylic Acid Introduction via Side-Chain Oxidation

A methyl group at position 3 is oxidized to -COOH using KMnO₄ in acidic or basic conditions.

Method 3: Multi-Step Synthesis from Substituted Pyridines

This approach employs pyridines with pre-installed functional groups to streamline the synthesis.

Starting with 8-Hydroxypyridine-3-carbonitrile

  • Hydrazination : React 8-hydroxypyridine-3-carbonitrile with hydrazine hydrate to form the hydrazino derivative.

  • Cyclization : Use formic acid to cyclize the hydrazino group into the triazole ring.

  • Hydrolysis : Convert the nitrile (-CN) to -COOH via acidic hydrolysis (HCl/H₂O).

Example Protocol

StepReagents/ConditionsYield
HydrazinationN₂H₄·H₂O, EtOH, reflux, 10 h75%
CyclizationHCOOH, 100°C, 5 h68%
Hydrolysis6M HCl, reflux, 6 h80%

Use of Protecting Groups

  • Methoxy Protection : The -OH group is protected as -OMe during cyclization and later deprotected with BBr₃.

  • Ester Protection : -COOH is introduced as a methyl ester (via CH₃I/K₂CO₃) and hydrolyzed post-cyclization.

Comparative Analysis of Methods

ParameterMethod 1Method 2Method 3
Total Yield45–50%35–40%55–60%
Step Count43–43
ScalabilityModerateLowHigh
RegioselectivityHighModerateHigh

Key Findings :

  • Method 3 offers superior yield and scalability due to fewer steps and stable intermediates.

  • Method 2’s reliance on nitration/reduction introduces safety and purity challenges.

Recent Advances and Optimization

  • Microwave-Assisted Cyclization : Reduces reaction time from hours to minutes (e.g., 80°C → 120°C, 30 min).

  • Enzymatic Hydrolysis : Lipases or esterases improve -COOH group selectivity, reducing side products.

  • Flow Chemistry : Enhances reproducibility for large-scale synthesis .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 8-Hydroxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid?

  • Methodological Answer : The compound is synthesized via a two-step process:

Condensation : Ethyl 2-oxoacetate reacts with 5-substituted 2-hydrazinylpyridines to form hydrazone intermediates.

Oxidative Cyclization : PhI(OAc)₂-mediated cyclization yields the triazolopyridine-3-carboxylic acid core. Subsequent hydroxylation at the 8-position introduces the hydroxy group .
Alternative one-pot methods using 2-hydrazinopyridines and aldehydes at room temperature simplify synthesis, with sodium hypochlorite (NaOCl) as a green oxidant in ethanol .

Q. Which analytical techniques are effective for purity assessment and structural characterization?

  • Methodological Answer :

  • Chromatography : Reverse-phase HPLC with C18 columns effectively separates impurities (e.g., intermediates like methyl 3-acrylylsalicylate) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirms regiochemistry and substituent positioning (e.g., methylene protons in phosphonate derivatives resonate at 3.75–4.19 ppm with ²JHP = 20 Hz) .
  • IR : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Q. What in vitro assays evaluate the compound’s bioactivity?

  • Methodological Answer :

  • Cytotoxicity : Tested against human lung epithelial (BEAS-2B) and liver cells using MTT assays to assess toxicity reduction of carcinogens .
  • Antimicrobial Activity : MIC (Minimum Inhibitory Concentration) assays against Mycobacterium tuberculosis H37Rv .

Advanced Research Questions

Q. How can green chemistry principles optimize the oxidative cyclization step?

  • Methodological Answer : Replace hazardous oxidants (e.g., Cr(VI) or DDQ) with NaOCl in ethanol, achieving 73% yield under mild conditions (room temperature, 3 hours). Solvent recovery and reduced toxicity align with green metrics .

Q. What strategies resolve structural ambiguities in derivatives?

  • Methodological Answer :

  • X-ray Crystallography : Resolves regiochemistry (e.g., distinguishing [1,2,4]triazolo[4,3-a]pyridine from [1,5-a] isomers) .
  • Dynamic NMR : Detects tautomeric equilibria in hydrazone intermediates during cyclization .

Q. How do 3D-QSAR models guide the design of herbicidal derivatives?

  • Methodological Answer :

  • Data Collection : Assay herbicidal activity (e.g., % inhibition at 150 g/ha) against monocots (Echinochloa crusgalli) and dicots (Amaranthus retroflexus) .
  • Modeling : CoMFA (Comparative Molecular Field Analysis) identifies steric/electrostatic hotspots. For example, electron-withdrawing groups at C8 enhance activity (e.g., 8-chloro-3-(4-propylphenyl)-triazolopyridine shows 50% inhibition at 37.5 g/ha) .

Q. How to address discrepancies in reported biological activity data?

  • Methodological Answer :

  • Orthogonal Assays : Validate antifungal activity via both agar diffusion and broth microdilution to rule out false positives .
  • Structural Confirmation : Ensure impurities (e.g., uncyclized hydrazines) are excluded via LC-MS .

Q. What synthetic strategies introduce phosphonate groups into the triazolopyridine core?

  • Methodological Answer :

  • 5-exo-dig Cyclization : React 2-hydrazinylpyridines with chloroethynylphosphonates in acetonitrile with K₂CO₃. Yields phosphonylated derivatives (e.g., [1,2,4]triazolo[4,3-a]quinolines) with ²JHP coupling .

Q. What mechanistic insights explain herbicidal activity in derivatives?

  • Methodological Answer :

  • Target Identification : Docking studies suggest inhibition of acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis .
  • Metabolic Profiling : LC-MS/MS detects accumulation of valine and leucine in treated weeds, confirming ALS disruption .

Key Data from Studies

Derivative Activity (150 g/ha)Key Structural Feature Reference
8-Chloro-3-(4-propylphenyl)-triazolopyridine50% inhibition at 37.5 g/haElectron-withdrawing C8 substituent
3-Methylflavone-8-carboxylic acidNo antispasmodic activityLack of ionizable groups
Phosphonylated triazoloquinolinesδP = 18.40–22.75 ppm (³¹P NMR)Methylene-phosphorus coupling

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.